N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide
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Overview
Description
N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide typically involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often include the use of methanesulfonic acid under reflux conditions to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may activate or inhibit certain biochemical pathways, enzymes, or receptors, leading to its observed effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
Uniqueness
N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H8N2OS2 |
---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C6H8N2OS2/c1-4(9)7-5-3-8(2)6(10)11-5/h3H,1-2H3,(H,7,9) |
InChI Key |
NBQVANHSXWEDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(C(=S)S1)C |
Origin of Product |
United States |
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